![molecular formula C24H31O2P B12894018 6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dicyclohexylphosphino)-[1,1’-biphenyl]-2,2’-diol is a chemical compound known for its role as a ligand in various catalytic processes. It is a biphenyl-based phosphine ligand that has been widely used in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dicyclohexylphosphino)-[1,1’-biphenyl]-2,2’-diol typically involves the reaction of 2,2’-dihydroxy-1,1’-biphenyl with dicyclohexylphosphine. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dicyclohexylphosphino)-[1,1’-biphenyl]-2,2’-diol undergoes various types of reactions, primarily focusing on its role as a ligand in catalytic processes. These reactions include:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions where it acts as a ligand to stabilize the metal center.
Substitution: The compound can undergo substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium tert-butoxide, and solvents like THF and dichloromethane. The reactions are typically carried out under inert atmospheres to prevent oxidation and ensure high reactivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are often biaryl compounds or other complex organic molecules .
Wissenschaftliche Forschungsanwendungen
6-(Dicyclohexylphosphino)-[1,1’-biphenyl]-2,2’-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 6-(Dicyclohexylphosphino)-[1,1’-biphenyl]-2,2’-diol exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These catalytic species facilitate various chemical reactions by lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another biphenyl-based phosphine ligand with similar applications in catalytic processes.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Known for its use in cross-coupling reactions and other catalytic applications.
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Used in various palladium-catalyzed reactions.
Uniqueness
6-(Dicyclohexylphosphino)-[1,1’-biphenyl]-2,2’-diol is unique due to its specific structural features that provide high stability and reactivity in catalytic processes. Its ability to form strong coordination bonds with metal centers makes it an effective ligand for a wide range of reactions, enhancing the efficiency and selectivity of the catalytic processes .
Eigenschaften
Molekularformel |
C24H31O2P |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
3-dicyclohexylphosphanyl-2-(2-hydroxyphenyl)phenol |
InChI |
InChI=1S/C24H31O2P/c25-21-15-8-7-14-20(21)24-22(26)16-9-17-23(24)27(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h7-9,14-19,25-26H,1-6,10-13H2 |
InChI-Schlüssel |
QJOFHKKVPGJJHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC(=C3C4=CC=CC=C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


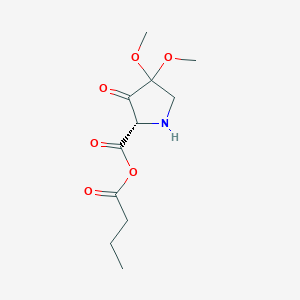

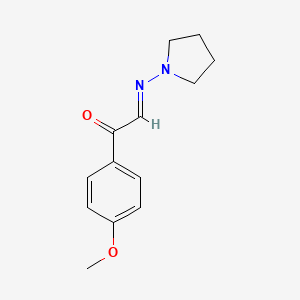
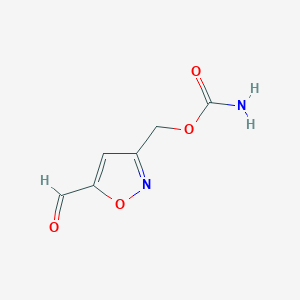
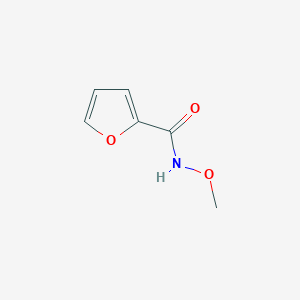
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)
![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
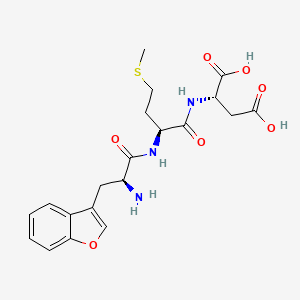
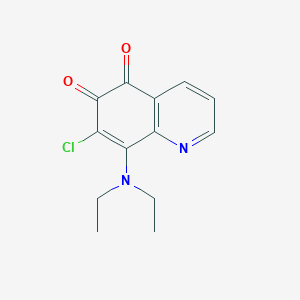
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
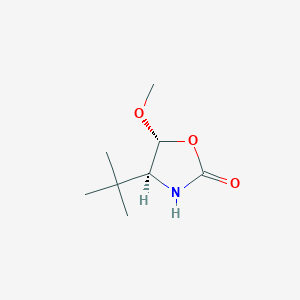

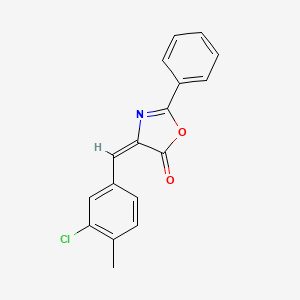
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
